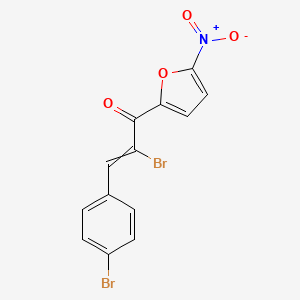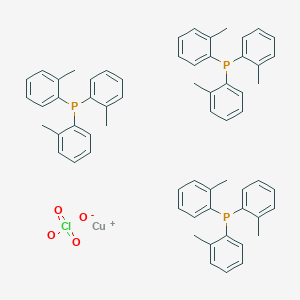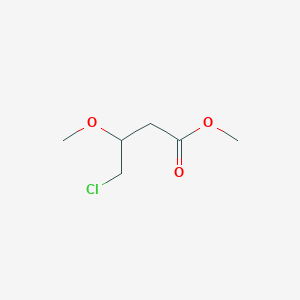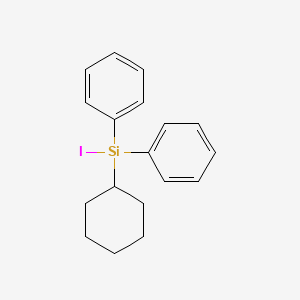
N-Phenyl-N-(triphenylstannyl)but-3-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-(triphenylstannyl)but-3-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group, a triphenylstannyl group, and a but-3-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(triphenylstannyl)but-3-enamide typically involves the reaction of N-phenylbut-3-enamide with triphenyltin chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-N-(triphenylstannyl)but-3-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced stannyl derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while reduction could produce stannyl hydrides. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-Phenyl-N-(triphenylstannyl)but-3-enamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of organotin compounds.
Industry: It finds applications in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Phenyl-N-(triphenylstannyl)but-3-enamide involves its interaction with molecular targets through its stannyl and phenyl groups. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The pathways involved often include coordination with metal centers and activation of specific bonds within the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenyl-N-(triphenylstannyl)acetamide
- N-Phenyl-N-(triphenylstannyl)prop-2-enamide
- N-Phenyl-N-(triphenylstannyl)butanamide
Uniqueness
N-Phenyl-N-(triphenylstannyl)but-3-enamide is unique due to the presence of the but-3-enamide moiety, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions and reactions that are not observed in similar compounds.
Propiedades
Número CAS |
96140-04-4 |
|---|---|
Fórmula molecular |
C28H25NOSn |
Peso molecular |
510.2 g/mol |
Nombre IUPAC |
N-phenyl-N-triphenylstannylbut-3-enamide |
InChI |
InChI=1S/C10H11NO.3C6H5.Sn/c1-2-6-10(12)11-9-7-4-3-5-8-9;3*1-2-4-6-5-3-1;/h2-5,7-8H,1,6H2,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
JLUSEEAPWXAFMW-UHFFFAOYSA-M |
SMILES canónico |
C=CCC(=O)N(C1=CC=CC=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)





![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)




![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)

